6-(2-Methylphenyl)-3,4-dihydro-2H-pyran
Description
6-(2-Methylphenyl)-3,4-dihydro-2H-pyran is a six-membered heterocyclic compound featuring a partially saturated pyran ring with a 2-methylphenyl substituent at the 6-position. This structure combines the electronic effects of the aromatic ring with the conformational flexibility of the dihydropyran moiety, making it valuable in organic synthesis and pharmaceutical research.
Properties
CAS No. |
132093-53-9 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
6-(2-methylphenyl)-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C12H14O/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12/h2-3,6-8H,4-5,9H2,1H3 |
InChI Key |
CQRPPCRSOXEXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CCCCO2 |
Origin of Product |
United States |
Preparation Methods
Alkylation/O-Alkylation Approach
Reaction Mechanism and Adaptations
The alkylation/O-alkylation method, exemplified in patent CN102781927A for methyl 3,4-dihydro-2H-pyran-5-carboxylate synthesis, involves two key steps:
- Alkylation : 1-Bromo-3-chloropropane reacts with a methyl acetoacetate derivative to form a halogenated ketone intermediate.
- O-Alkylation : Sodium methoxide induces cyclization, yielding the dihydropyran ring.
For 6-(2-methylphenyl)-3,4-dihydro-2H-pyran, the methyl acetoacetate component must be replaced with a 2-methylphenyl-substituted precursor. Theoretical adaptations include:
- Substituted Acetoacetate Synthesis : Introducing the 2-methylphenyl group via Friedel-Crafts acylation or coupling reactions prior to alkylation.
- Post-Cyclization Functionalization : Attaching the aryl group through cross-coupling (e.g., Suzuki-Miyaura) after forming the dihydropyran core.
Process Optimization
Key parameters from CN102781927A:
- Solvent : Methanol or ethanol.
- Temperature : 30–70°C for alkylation; reflux (70°C) for O-alkylation.
- Yield : ~63% for the methyl ester analog, extrapolated to ~50–55% for aryl-substituted variants due to steric hindrance.
Advantages :
Challenges :
- Synthesis of 2-methylphenyl-substituted acetoacetate requires multistep routes.
- Potential side reactions (e.g., over-alkylation) necessitate precise stoichiometry.
Thermal Elimination of 2-Alkoxytetrahydropyrans
Methodology from Patent EP0257521A2
This approach involves heating 2-alkoxytetrahydropyrans in high-boiling mineral oil (e.g., gas oil) at 150–350°C, eliminating alcohols to form dihydropyrans. For 6-(2-methylphenyl)-3,4-dihydro-2H-pyran:
- Precursor Synthesis : 2-Alkoxy-6-(2-methylphenyl)tetrahydropyran must first be prepared, likely via acid-catalyzed cyclization of a substituted diol or nucleophilic substitution on a halogenated tetrahydropyran.
- Elimination Reaction : Thermal cleavage in mineral oil removes the alkoxy group, yielding the dihydropyran.
Diels-Alder Cycloaddition
Retrosynthetic Analysis
The Diels-Alder reaction offers a stereoselective route to dihydropyrans. For 6-(2-methylphenyl)-3,4-dihydro-2H-pyran:
- Diene : 1,3-Butadiene or substituted analog.
- Dienophile : 2-Methylcinnamaldehyde (α,β-unsaturated aldehyde with aryl group).
Reaction Conditions
- Catalyst : Lewis acids (e.g., ZnCl₂) or thermal activation.
- Solvent : Toluene or dichloromethane.
- Yield : 50–70% for similar systems, depending on dienophile reactivity.
Advantages :
- High atom economy and regioselectivity.
- Direct incorporation of the 2-methylphenyl group.
Challenges :
- Limited availability of substituted dienophiles.
- Post-cyclization oxidation may be needed to adjust ring saturation.
Prins Cyclization Followed by Dehydration
Reaction Sequence
- Prins Cyclization : Reacting 2-methylbenzaldehyde with homoallylic alcohol (e.g., 3-buten-1-ol) in the presence of H₂SO₄ or BF₃·OEt₂ forms a tetrahydropyran intermediate.
- Dehydration : Acid-catalyzed elimination of water yields the dihydropyran.
Optimization Insights
- Cyclization Yield : 60–75% under mild conditions (25–50°C).
- Dehydration Efficiency : >90% using P₂O₅ or zeolites.
Advantages :
- Single-pot potential for tandem cyclization-dehydration.
- Commercially available starting materials.
Challenges :
- Competing pathways (e.g., dimerization) reduce yield.
- Acid sensitivity of the aryl group necessitates careful pH control.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
A halogenated dihydropyran (e.g., 6-bromo-3,4-dihydro-2H-pyran) reacts with 2-methylphenylboronic acid under palladium catalysis:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
- Base : K₂CO₃ or Cs₂CO₃.
- Solvent : DMF or THF.
Performance Metrics
- Yield : 70–85% for analogous arylations.
- Purity : >95% after column chromatography.
Advantages :
- High functional group tolerance.
- Late-stage introduction of the aryl group simplifies precursor synthesis.
Challenges :
- Requires halogenated dihydropyran intermediate, which may demand additional synthetic steps.
- Catalyst cost and removal of residual metals.
Comparative Analysis of Methods
| Method | Starting Materials | Conditions | Yield* | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Alkylation/O-Alkylation | 1-Bromo-3-chloropropane, substituted acetoacetate | 30–70°C, alcoholic solvent | 50–55% | Economical, scalable | Complex precursor synthesis |
| Thermal Elimination | 2-Alkoxytetrahydropyran | 150–350°C, mineral oil | 40–60% | Continuous operation, low waste | High energy, risk of decomposition |
| Diels-Alder | Diene, 2-methylcinnamaldehyde | Lewis acid or thermal | 50–70% | Stereoselective, direct incorporation | Limited dienophile availability |
| Prins Cyclization | 2-Methylbenzaldehyde, homoallylic alcohol | Acid catalyst, 25–50°C | 60–75% | Commercially available materials | Competing side reactions |
| Suzuki Coupling | Halogenated dihydropyran, boronic acid | Pd catalyst, base, 80–100°C | 70–85% | High precision, modularity | Expensive catalysts, intermediate steps |
*Yields extrapolated from analogous reactions in patents and literature.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylphenyl)-3,4-dihydro-2H-pyran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
6-(2-Methylphenyl)-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Methylphenyl)-3,4-dihydro-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the interaction and the pathways involved.
Comparison with Similar Compounds
Key Compounds:
3,4-Dihydro-2H-pyran (Base structure) Substituent: None. Role: Fundamental scaffold for derivatization .
6-Methyl-3,4-dihydro-2H-pyran (CAS 16015-11-5)
- Substituent : Methyl group at position 5.
- Properties : Molecular formula C₆H₁₀O, molecular weight 98.14 g/mol .
6-(Trifluoromethyl)-3,4-dihydro-2H-pyran
- Substituent : Trifluoromethyl group at position 6.
- Reactivity : Undergoes acid-catalyzed reactions to form fluorinated butadienes or pyrans, depending on conditions .
6-(4-Methylbenzyl)-3,4-dihydro-2H-pyran derivatives
- Substituent : Bulky aromatic groups.
- Applications : Intermediate in purine synthesis via Suzuki coupling .
3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran (CAS 59848-69-0)
- Substituent : Methyl and isobutyl groups.
- Properties : Higher hydrophobicity (XLogP3 = 2.4) due to alkyl chains .
Physicochemical Properties
*Estimated values based on structural analogs.
†Predicted using fragment-based methods.
Enzyme Inhibition:
- 3,4-Dihydro-2H-pyran Derivatives : Compounds with this moiety show enhanced inhibition of SARS-CoV 3CLpro compared to open-chain precursors. The 2-methylphenyl group in the target compound may improve binding affinity through π-π interactions with hydrophobic enzyme pockets .
- Trifluoromethyl Analogs : Electron-withdrawing groups like CF₃ can stabilize transition states in enzymatic reactions, though they may reduce cell permeability due to increased polarity .
Pharmacological Potential:
- GLP-1 Receptor Modulators : A pyridyl derivative containing a 6-(2-methylphenyl) group serves as a key intermediate for diabetes therapeutics, highlighting the role of aromatic substituents in target engagement .
Comparative Advantages and Limitations
- Limitations: Synthetic complexity compared to simpler alkyl-substituted analogs (e.g., 6-methyl derivatives) .
Alkyl-Substituted Dihydropyrans :
- Advantages : Easier synthesis and lower molecular weight improve scalability.
- Limitations : Reduced aromatic interactions limit applications in enzyme inhibition .
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